N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
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Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O2S.C2H2O4/c19-12-4-3-11(18(20,21)22)6-13(12)23-15(27)9-26-7-10(8-26)17-24-16(25-28-17)14-2-1-5-29-14;3-1(4)2(5)6/h1-6,10H,7-9H2,(H,23,27);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTBNNDNUXGRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that has garnered interest due to its potential biological activities. Its complex structure incorporates a trifluoromethyl-substituted phenyl group, a thiophene ring, and an oxadiazole moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Structural Characteristics
The compound features several notable structural components:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Thiophene ring : Known for its biological activity and interaction with various biological targets.
- Oxadiazole moiety : Associated with diverse pharmacological effects, including anticancer activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Specifically:
- Mechanism of Action : These compounds may inhibit bacterial efflux pumps, which are critical for antibiotic resistance. This inhibition enhances the efficacy of existing antibiotics against resistant strains.
Antifungal Activity
The compound's structural features suggest potential antifungal activity:
- Target Interactions : Similar thiophene and oxadiazole derivatives have shown effectiveness against various fungal pathogens by disrupting cell membrane integrity or inhibiting key metabolic pathways.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Cell Line Studies : Studies on related oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). The IC50 values indicate significant potency, often surpassing established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.12 | Apoptosis induction |
| 6a | U937 | 0.65 | Inhibition of topoisomerase |
| 5b | A549 | 15.63 | Disruption of metabolic pathways |
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that certain derivatives of the compound induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
- Molecular Docking Studies : Computational analyses reveal strong binding affinities to targets involved in cancer progression and microbial resistance, suggesting that structural modifications could enhance therapeutic efficacy .
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises four structural domains:
- 2-Chloro-5-(trifluoromethyl)aniline (aromatic amine core)
- 1,2,4-Oxadiazole-thiophene hybrid (heterocyclic moiety)
- Azetidine ring (four-membered nitrogen heterocycle)
- Oxalate counterion (salt formation)
Retrosynthetically, the molecule can be dissected into precursors amenable to sequential coupling and cyclization reactions.
Synthesis of the 1,2,4-Oxadiazole-Thiophene Moiety
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives. For the thiophene-substituted variant, two primary routes dominate:
Route A: Amidoxime-Acyl Chloride Cyclization
Thiophene-2-carboxamidoxime reacts with a chloroacetylated intermediate under basic conditions (e.g., pyridine or TBAF) to form the oxadiazole core. This method, adapted from classical Tiemann-Krüger chemistry, achieves moderate yields (45–65%) but requires stringent anhydrous conditions.
Route B: Mechanochemical Synthesis
Recent advances in solvent-free mechanochemistry (ball milling) enable the coupling of thiophene-2-carbonitrile oxides with nitriles in the presence of PtCl₄ catalysts. This green approach reduces reaction times to 2–4 hours with yields up to 78%.
Table 1: Comparison of Oxadiazole Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amidoxime-Acyl | Thiophene-2-carboxamidoxime, Chloroacetyl chloride | Pyridine, 80°C, 12h | 58 | 92 |
| Mechanochemical | Thiophene-2-carbonitrile oxide, Acetonitrile | PtCl₄, Ball milling, RT | 78 | 95 |
Functionalization of the Azetidine Ring
Amide Coupling with the Aromatic Core
The azetidine-oxadiazole intermediate is coupled to 2-chloro-5-(trifluoromethyl)aniline using EDC/HOBt-mediated amidation:
Reaction Scheme:
- Activation of azetidine-acetic acid with EDC/HOBt in DMF.
- Dropwise addition of 2-chloro-5-(trifluoromethyl)aniline at 0°C.
- Stirring at RT for 24h.
- Purification via silica chromatography (hexane/EtOAc 3:1).
Oxalate Salt Formation
The free base is treated with oxalic acid in ethanol under reflux (2h) to precipitate the oxalate salt. Critical factors:
Analytical Characterization
Spectroscopic Data
Optimization and Scale-Up Challenges
Industrial Applicability
A pilot-scale synthesis (10 kg batch) achieved 63% overall yield using:
- Continuous flow reactors for oxadiazole formation.
- Membrane filtration for oxalate crystallization.
- PAT (Process Analytical Technology) for real-time monitoring.
Q & A
Q. Table 1: Yield Optimization via Solvent Variation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 90 | 72 | 98 |
| Ethanol | 80 | 58 | 92 |
| Acetonitrile | 85 | 65 | 95 |
Advanced: What strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetics?
Methodological Answer:
Discrepancies often arise from poor bioavailability or metabolic instability. To address this:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, as demonstrated in structurally related acetamide derivatives .
- Metabolic Profiling: Use LC-MS to identify major metabolites; if rapid oxidation of the thiophene ring occurs, consider fluorinated analogs to block metabolic hotspots .
- Nanocarrier Systems: Encapsulate the compound in liposomes to improve plasma half-life, as shown for oxadiazole-containing anticancer agents .
Basic: What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR confirms azetidine ring protons (δ 3.8–4.2 ppm) and thiophene aromatic protons (δ 7.1–7.3 ppm) .
- ¹³C NMR identifies the trifluoromethyl carbon (δ 120–125 ppm, quartet) and oxadiazole carbons (δ 155–165 ppm) .
- Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 510.08) and fragmentation patterns .
- FT-IR: Detects C=O stretching (1650–1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
Advanced: How does the oxadiazole-thiophene moiety influence the compound's mechanism of action?
Methodological Answer:
The oxadiazole-thiophene core is critical for target engagement:
- Electron-Withdrawing Effects: The oxadiazole ring enhances binding to enzyme active sites (e.g., kinase ATP pockets) via dipole interactions .
- π-π Stacking: The thiophene group facilitates interactions with aromatic residues in receptors, as shown in crystallographic studies of similar acetamides .
- Biological Activity: In vitro assays on analogous compounds demonstrate inhibition of COX-2 (IC₅₀ = 0.8 μM) and EGFR (IC₅₀ = 1.2 μM) .
Q. Table 2: Structural Modifications and Activity
| Modification | Target | IC₅₀ (μM) |
|---|---|---|
| Oxadiazole replaced by triazole | COX-2 | 5.4 |
| Thiophene replaced by furan | EGFR | 3.1 |
| Unmodified compound | COX-2/EGFR | 0.8/1.2 |
Basic: What are the stability considerations for this compound under various conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the oxadiazole ring .
- pH Stability: Degrades rapidly in alkaline conditions (pH > 9); buffer solutions (pH 6–7) are recommended for biological assays .
- Thermal Stability: Decomposes above 150°C; DSC analysis shows an endothermic peak at 152°C .
Advanced: How to design in silico studies to predict target binding?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with the compound’s SMILES string (e.g.,
O=C(NC1=CC(=C(C=C1)C(F)(F)F)Cl)CN2CC(C3=NOC(=N3)C4=CC=CS4)C2) to model interactions with kinases . - MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability; focus on hydrogen bonds between the acetamide carbonyl and catalytic lysine residues .
- QSAR Models: Train models using descriptors like logP and polar surface area to predict IC₅₀ values for related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
